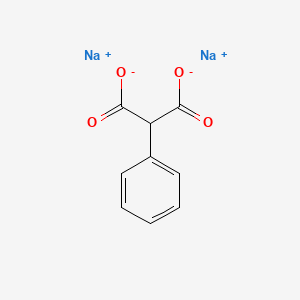
1-(3-Cyanophenyl)-2-thiourea
説明
“1-(3-Cyanophenyl)-2-thiourea” is a chemical compound that is used as a starting reagent in the synthesis of R/S-4-(3-chlorophenylaminocarbonylamino)-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran and 1-(3-cyanophenyl)-3-(2-methoxy-6-pentadecylbenzyl)urea .
Synthesis Analysis
The synthesis of “1-(3-Cyanophenyl)-2-thiourea” involves the use of 3-Cyanophenyl isocyanate as a starting reagent . The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction that could be involved in the synthesis .
Molecular Structure Analysis
The molecular structure of “1-(3-Cyanophenyl)-2-thiourea” can be found in various chemical databases. For example, ChemSpider provides information about the structure, properties, spectra, suppliers, and links for this compound .
Chemical Reactions Analysis
The synthesis of isothiocyanates has been developed via the replacement reaction of phenyl isothiocyanate and the corresponding amines with dimethylbenzene as solvent . The Suzuki–Miyaura (SM) cross-coupling reaction is also relevant in this context .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Cyanophenyl)-2-thiourea” can be found in various chemical databases. For example, ChemSpider provides information about the structure, properties, spectra, suppliers, and links for this compound .
科学的研究の応用
Molecular Synthesis and Characterization
Thiourea derivatives are pivotal in organic synthesis, material sciences, and as ligands in coordination chemistry. Their synthesis and structural characterization form the foundation for exploring their applications in medicinal chemistry and as functional materials. The synthesis of 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea illustrates the process of synthesizing and characterizing such compounds, including molecular docking, DNA binding, and cytotoxicity studies, underscoring their potential in drug design and bioactivity assessment (Mushtaque et al., 2016).
Biological Activities
The biological activities associated with thiourea derivatives are vast, including antituberculosis, anti-HIV, analgesic, and anti-inflammatory properties. These activities are attributed to their ability to interact with biological molecules, such as DNA, and to inhibit various enzymes. For instance, studies on different thiourea derivatives have highlighted their DNA-binding abilities and potential anti-cancer properties, offering insights into their mechanisms of action at the molecular level (Shaista Tahir et al., 2015).
Material Sciences and Photovoltaics
In material sciences, thiourea derivatives have been explored for their applications in creating advanced materials with specific photophysical properties. Their role in dye-sensitized solar cells (DSSCs), for example, is significant for developing renewable energy technologies. The synthesis and application of cyclic thiourea/urea functionalized triphenylamine-based dyes demonstrate their potential in achieving high photovoltaic performance, indicative of the broad applicability of thiourea derivatives in material sciences (Zhisheng Wu et al., 2013).
Coordination Chemistry
The role of thiourea derivatives in coordination chemistry is noteworthy, with 1-(acyl/aroyl)-3-(substituted)thioureas serving as exceptional ligands for metal ions. This application is crucial in synthesizing metal complexes with diverse biological and catalytic activities. The advancements in synthesizing such coordination compounds underscore the utility of thiourea derivatives in developing pharmaceuticals and agrochemical ingredients, further highlighting their versatility and importance in scientific research (A. Saeed et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
(3-cyanophenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3S/c9-5-6-2-1-3-7(4-6)11-8(10)12/h1-4H,(H3,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRXRPBDGKIBKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374103 | |
| Record name | 1-(3-Cyanophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)-2-thiourea | |
CAS RN |
41835-08-9 | |
| Record name | 1-(3-Cyanophenyl)-2-thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10374103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 41835-08-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















